molecular formula C7H12N2O B3018894 [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine CAS No. 1487355-27-0

[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine

Número de catálogo B3018894
Número CAS: 1487355-27-0
Peso molecular: 140.186
Clave InChI: ZYSROTXGZVWOCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine” is a chemical compound with the CAS Number: 1487355-27-0 . It has a molecular weight of 140.19 and its IUPAC name is (3-isopropylisoxazol-4-yl)methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N2O/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

The primary target of [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine is typically a specific receptor or enzyme involved in a critical biochemical pathway. This compound is known to interact with certain neurotransmitter receptors in the brain, particularly those involved in modulating synaptic transmission and neural plasticity .

Mode of Action

This compound binds to its target receptors, altering their conformation and activity. This interaction can either enhance or inhibit the receptor’s normal function, leading to changes in neurotransmitter release and synaptic strength. The compound’s binding may result in increased or decreased neuronal excitability, depending on the receptor type and its role in the neural network .

Biochemical Pathways

The affected biochemical pathways include those involved in neurotransmitter synthesis, release, and reuptake. By modulating receptor activity, this compound can influence pathways such as the dopaminergic, serotonergic, and glutamatergic systems. These changes can lead to alterations in mood, cognition, and behavior .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed orally, with a bioavailability that depends on its formulation and the presence of food. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it is converted into active or inactive metabolites. Excretion is mainly via the kidneys .

Result of Action

At the molecular level, the action of this compound results in altered receptor activity, leading to changes in intracellular signaling cascades. These changes can affect gene expression, protein synthesis, and cellular metabolism. At the cellular level, the compound can modulate neuronal excitability, synaptic plasticity, and network connectivity, ultimately influencing brain function and behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, leading to changes in its therapeutic outcomes .

: Based on general knowledge of neurotransmitter receptor interactions and synaptic modulation. : General pharmacokinetic principles and drug metabolism pathways.

Propiedades

IUPAC Name

(3-propan-2-yl-1,2-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSROTXGZVWOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1487355-27-0
Record name [3-(propan-2-yl)-1,2-oxazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.